C12H19ClO2
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Overview
Description
. This compound is a chlorinated ester, which is often used in organic synthesis and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dicyclopentylmethyl carbonochloridate can be synthesized through the reaction of dicyclopentylmethanol with thionyl chloride (SOCl2) under anhydrous conditions. The reaction typically proceeds as follows: [ \text{C10H17OH} + \text{SOCl2} \rightarrow \text{C10H17Cl} + \text{SO2} + \text{HCl} ] This reaction requires a dry, inert atmosphere to prevent the hydrolysis of thionyl chloride and is usually carried out at room temperature .
Industrial Production Methods
On an industrial scale, the production of dicyclopentylmethyl carbonochloridate involves the continuous flow of reactants through a reactor, where the reaction conditions are tightly controlled to ensure high yield and purity. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
Dicyclopentylmethyl carbonochloridate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles, such as amines, alcohols, or thiols, to form corresponding substituted products.
Hydrolysis: In the presence of water, the compound can hydrolyze to form dicyclopentylmethanol and hydrochloric acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) are commonly used under mild conditions.
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a common reducing agent.
Major Products Formed
Nucleophilic Substitution: Substituted dicyclopentylmethyl derivatives.
Hydrolysis: Dicyclopentylmethanol and hydrochloric acid.
Reduction: Dicyclopentylmethanol.
Scientific Research Applications
Dicyclopentylmethyl carbonochloridate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: Employed in the preparation of drug molecules and active pharmaceutical ingredients.
Material Science: Utilized in the development of polymers and advanced materials.
Biological Studies: Acts as a reagent in biochemical assays and studies involving enzyme mechanisms.
Mechanism of Action
The mechanism of action of dicyclopentylmethyl carbonochloridate involves its reactivity as an electrophile. The chlorine atom is highly susceptible to nucleophilic attack, making it a versatile intermediate in organic synthesis. The ester group can also participate in various reactions, contributing to the compound’s reactivity and utility in different chemical processes .
Comparison with Similar Compounds
Similar Compounds
- (2E)-3,7-Dimethyl-2,6-octadien-1-yl chloroacetate
- 6-Chloro-3,7-dimethyl-1,7-octadien-3-yl acetate
Uniqueness
Dicyclopentylmethyl carbonochloridate is unique due to its specific structure, which includes two cyclopentyl rings and a chlorinated ester group. This structure imparts distinct reactivity and stability, making it suitable for specialized applications in organic synthesis and industrial processes .
Properties
Molecular Formula |
C12H19ClO2 |
---|---|
Molecular Weight |
230.73 g/mol |
IUPAC Name |
(2,4,6-trimethylcyclohex-3-en-1-yl)methyl 2-chloroacetate |
InChI |
InChI=1S/C12H19ClO2/c1-8-4-9(2)11(10(3)5-8)7-15-12(14)6-13/h4,9-11H,5-7H2,1-3H3 |
InChI Key |
XFKKLFJLWBBJEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=CC(C1COC(=O)CCl)C)C |
Origin of Product |
United States |
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